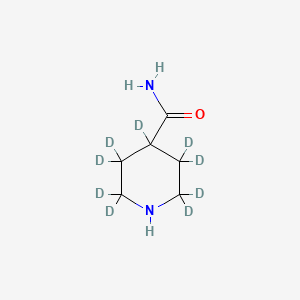

4-Piperidine-d9-carboxamide

Descripción

Role of Deuterium (B1214612) Labeling as a Strategic Tool in Chemical and Biochemical Investigations

Deuterium (²H or D), the stable isotope of hydrogen, is a particularly strategic tool in chemical and biochemical research. wikipedia.org Replacing a hydrogen atom with a deuterium atom is a subtle structural change, but the doubling of the atomic mass leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. wikipedia.orgnih.gov This difference is the basis of the kinetic isotope effect (KIE), where a reaction involving the cleavage of a C-D bond proceeds at a significantly slower rate than the cleavage of a C-H bond. acs.orgbioscientia.de

The KIE is extensively exploited in mechanistic studies to determine whether the breaking of a specific C-H bond is a rate-determining step in a reaction. worldscientific.comresearchgate.netnih.gov In biochemical and pharmaceutical research, deuterium labeling is crucial for studying drug metabolism. symeres.comstudysmarter.co.uk By replacing hydrogen atoms at sites susceptible to metabolic oxidation by enzymes (like cytochrome P450), researchers can slow down the drug's breakdown. bioscientia.denih.gov This can improve the drug's pharmacokinetic profile by increasing its metabolic stability, leading to a longer half-life and potentially enhanced efficacy and safety. acs.orgnih.gov This approach is often referred to as a "deuterium switch." nih.govnih.gov

Historical Context and Evolution of Deuterated Compounds in Research

The journey of deuterated compounds in research began with the discovery of deuterium in 1931 by Harold Urey, for which he was awarded the Nobel Prize in Chemistry in 1934. wikipedia.orgbioscientia.de The potential to use this "heavy hydrogen" as a tracer and to study reaction mechanisms was quickly recognized. wikipedia.org

The application of deuterium labeling in drug development began to emerge in the 1960s and 1970s, with early patents describing deuterated versions of molecules to improve their properties. nih.govnih.govgabarx.com However, for several decades, the use of deuterated compounds was primarily confined to mechanistic and metabolic studies rather than therapeutic applications. wikipedia.orgnih.gov

The last two decades have witnessed a surge of interest in developing deuterated drugs as new chemical entities. nih.gov This was driven by the potential to create improved versions of existing drugs with better pharmacokinetic profiles. nih.govnih.gov This culminated in 2017 with the U.S. Food and Drug Administration (FDA) approval of the first deuterated drug, deutetrabenazine, for the treatment of chorea associated with Huntington's disease. wikipedia.orgbioscientia.denih.gov This landmark approval validated the "deuterium switch" strategy and has spurred further research and development into a new generation of deuterated therapeutics. bioscientia.denih.gov

Propiedades

Fórmula molecular |

C6H12N2O |

|---|---|

Peso molecular |

137.23 g/mol |

Nombre IUPAC |

2,2,3,3,4,5,5,6,6-nonadeuteriopiperidine-4-carboxamide |

InChI |

InChI=1S/C6H12N2O/c7-6(9)5-1-3-8-4-2-5/h5,8H,1-4H2,(H2,7,9)/i1D2,2D2,3D2,4D2,5D |

Clave InChI |

DPBWFNDFMCCGGJ-UHUJFCCWSA-N |

SMILES isomérico |

[2H]C1(C(NC(C(C1([2H])C(=O)N)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |

SMILES canónico |

C1CNCCC1C(=O)N |

Origen del producto |

United States |

4 Piperidine D9 Carboxamide

Chemical Identity of

The fundamental identifiers for this compound are crucial for its unambiguous classification in chemical databases and research literature.

| Identifier | Value |

| IUPAC Name | (2,2,3,3,4,5,5,6,6-²H₉)piperidine-4-carboxamide molport.com |

| CAS Number | A specific CAS number is not broadly listed; it is often grouped with its non-deuterated parent, Isonipecotamide (CAS: 39546-32-2). nih.gov |

| Molecular Formula | C₆H₃D₉N₂O |

Structural Representation:

The structure of , showing the piperidine ring, the carboxamide group at the 4-position, and the nine deuterium atoms replacing hydrogen on the ring.

Physical and Chemical Properties

The physical and chemical properties of are largely similar to its non-deuterated isotopologue, with the primary difference being its increased molecular weight due to the presence of deuterium.

| Property | Value |

| Molecular Weight | 137.23 g/mol (approx.) |

| Appearance | Typically a solid, often a white or off-white powder. |

| Stability | Generally stable under standard laboratory storage conditions. |

| Isotopic Purity | The percentage of molecules that contain the desired number of deuterium atoms. This is a critical parameter for its use in quantitative analysis and is typically specified by the manufacturer to be >98%. |

| Isotopic Enrichment | The percentage of a specific atomic position that is occupied by the deuterium isotope. High enrichment is essential for its function as an internal standard. |

Synthesis and Manufacturing

The synthesis of isotopically labeled compounds can be approached through various methods, generally involving either the use of labeled starting materials or isotopic exchange reactions on a pre-formed molecule. symeres.com

Applications in Research

The primary value of lies in its application as a tool in analytical and pharmaceutical research, leveraging its isotopic labels.

Applications of 4 Piperidine D9 Carboxamide in Academic Research

Utilization as a Stable Isotope-Labeled Internal Standard (SILS) in Quantitative Analytical Methodologies

In the field of quantitative analysis, particularly in bioanalysis, the use of a stable isotope-labeled internal standard (SILS) is considered the gold standard for achieving the highest accuracy and precision. 4-Piperidine-d9-carboxamide is ideally suited for this role in the analysis of compounds that share the piperidine-4-carboxamide core structure.

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays for Piperidine-Containing Compounds

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used for the quantification of trace levels of compounds in complex mixtures. The development of a robust and reliable LC-MS/MS method requires careful validation, a process where a SILS like this compound is invaluable.

In a typical assay, this compound would be used as the internal standard for the quantification of a structurally related analyte. For instance, in the analysis of a pharmaceutical drug containing the piperidine-4-carboxamide moiety, a known amount of this compound is added to all samples, including calibration standards and unknown samples. The analyte and the SILS are then extracted from the matrix and analyzed by LC-MS/MS. The mass spectrometer is set to monitor specific mass transitions for both the analyte and the internal standard.

A similar approach was demonstrated in the quantification of various piperazine (B1678402) derivatives, where deuterated analogs such as BZP-D7, mCPP-D8, and TFMPP-D4 were used as internal standards to ensure high confidence in the results. nih.gov The chromatographic separation of these compounds was achieved with a run time of 20 minutes, allowing for good separation of all tested analytes. nih.gov

Enhancing Accuracy and Precision in Quantitative Trace Analysis

The primary advantage of using a SILS is its ability to compensate for variations that can occur during sample preparation and analysis. Since the SILS is chemically almost identical to the analyte, it experiences similar losses during extraction, potential ion suppression or enhancement in the mass spectrometer's ion source, and variations in injection volume. By calculating the ratio of the analyte's response to the internal standard's response, these variations are effectively cancelled out, leading to a more accurate and precise measurement of the analyte's concentration.

For example, in the quantitative analysis of the PARP inhibitor rucaparib (B1680265) in human plasma, a deuterated version of the drug (Rucaparib-d3) was used as the internal standard. ijpbs.com This approach was noted to be superior to methods lacking a deuterated internal standard, providing greater sensitivity and reliability. ijpbs.com The use of a stable isotope-labeled internal standard is crucial for correcting interindividual variability in recovery from patient plasma samples. ijpbs.comresearchgate.net

Below is an interactive data table representing typical validation parameters for an LC-MS/MS method using a deuterated internal standard, analogous to how this compound would be employed.

| Parameter | Typical Value | Description |

| Linearity (r²) | > 0.99 | Indicates a strong correlation between concentration and instrument response over a defined range. |

| Lower Limit of Quantification (LLOQ) | 1-10 ng/mL | The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. |

| Accuracy (% Bias) | within ±15% | The closeness of the measured concentration to the true concentration. |

| Precision (%RSD) | < 15% | The degree of scatter among a series of measurements. |

| Recovery | 85-110% | The efficiency of the extraction process. |

| Matrix Effect | Minimal | The influence of co-eluting matrix components on the ionization of the analyte. |

Applications in Analytical Methodologies for Complex Biological Matrices

The analysis of drugs and their metabolites in complex biological matrices such as plasma, urine, and tissue homogenates presents significant challenges due to the presence of numerous endogenous compounds that can interfere with the analysis. The use of this compound as an internal standard is particularly advantageous in these scenarios. Its similar chromatographic behavior to the unlabeled analyte ensures that it co-elutes, allowing for effective compensation of matrix effects at the specific retention time of the analyte.

LC-MS/MS methods have been successfully developed for the quantification of various drugs in human plasma and dried blood spots, demonstrating the robustness of this technique for clinical applications such as therapeutic drug monitoring. nih.gov The use of an appropriate internal standard is a key component of these validated methods. nih.govpharmanueva.com

Investigations into Metabolic Pathways and Biotransformations

Deuterium (B1214612) labeling is a powerful technique for studying the metabolic fate of chemical compounds within biological systems. By replacing hydrogen atoms with deuterium, the mass of the compound is increased, allowing it to be distinguished from its non-labeled counterparts and endogenous molecules by mass spectrometry.

Employing Deuterium Labeling to Track Compound Fate in Enzymatic Systems

When a drug containing the 4-piperidine-4-carboxamide scaffold is administered, its metabolic journey can be traced by using this compound. By analyzing biological samples over time with LC-MS/MS, researchers can identify and quantify the parent compound and any metabolites that retain the deuterium-labeled piperidine (B6355638) ring. This provides a clear picture of the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

For example, a study on the metabolism of pibutidine (B22824) hydrochloride, which contains a piperidine ring, utilized [piperidine-2H10] pibutidine as a tracer. nih.gov This allowed the researchers to differentiate between various oxidative metabolites. nih.gov Similarly, the metabolism of the PARP inhibitor niraparib, which also contains a piperidine moiety, has been studied, revealing that it is primarily metabolized by carboxylesterases to an inactive metabolite. drugbank.comnih.govresearchgate.net

Elucidation of Metabolic Soft Spots and Sites of Oxidative Degradation

A "metabolic soft spot" is a position on a molecule that is particularly susceptible to enzymatic modification, often leading to rapid metabolism and clearance of the drug. Identifying these soft spots is a crucial step in drug design, as modifications at these positions can improve the drug's pharmacokinetic properties.

Deuterium labeling can be instrumental in identifying these sites. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down the rate of metabolic reactions that involve the cleavage of this bond.

In the context of this compound, if a related drug is metabolized via oxidation on the piperidine ring, the deuterated version will be metabolized more slowly at those positions. By comparing the metabolite profile of the deuterated and non-deuterated drug, researchers can pinpoint the sites of metabolic attack.

A study on the metabolism of pibutidine demonstrated this principle. The use of [piperidine-2H10] pibutidine helped to distinguish between hydroxylation at the beta and gamma positions of the piperidine ring. nih.gov The formation of the beta-hydroxylated metabolite was associated with the loss of three deuterium atoms, indicating a mechanism involving an iminium ion intermediate. nih.gov This type of information is critical for understanding the mechanisms of drug metabolism and for designing more stable and effective pharmaceutical agents. nih.gov

Below is an interactive data table showing potential metabolic transformations of a hypothetical drug containing a piperidine-4-carboxamide core and how deuterium labeling aids in their identification.

| Metabolic Reaction | Position on Piperidine Ring | Observation with Deuterium Labeling | Implication |

| Hydroxylation | C-2 (α to Nitrogen) | Slower formation of the hydroxylated metabolite; retention of 7 deuterium atoms. | Identifies C-2 as a metabolic soft spot. |

| N-dealkylation | N-1 | Not applicable if the nitrogen is part of the core amide. | - |

| Ring Opening | - | Formation of metabolites with significantly different mass and fragmentation patterns. | Indicates instability of the piperidine ring. |

| Hydroxylation | C-3 or C-4 | Slower formation of the hydroxylated metabolite; retention of 8 deuterium atoms. | Identifies C-3 or C-4 as sites of metabolism. |

Studying Biotransformation Kinetics through Isotopic Tracing

In pharmacology and biochemistry, understanding the rate at which a compound is metabolized—its biotransformation kinetics—is crucial. This compound is an invaluable tool for these studies through a method known as isotopic tracing.

Researchers use a "tracer/tracee" model where the deuterated compound (the tracer, this compound) is introduced into a biological system, such as in vitro liver microsomes or in vivo animal models, along with its non-deuterated counterpart (the tracee, 4-piperidinecarboxamide). Because the deuterium atoms add mass to the molecule, the tracer can be distinguished from the tracee using mass spectrometry (MS). nih.gov

By monitoring the concentrations of both the tracer and tracee and their respective metabolites over time, scientists can calculate key kinetic parameters with high precision. This includes the fractional synthesis rate (FSR), which measures the percentage of a metabolite pool that is newly synthesized per unit of time. nih.gov This method avoids ambiguity from endogenous sources of the compound and provides a dynamic view of metabolic pathways.

Table 1: Illustrative Calculation of a Metabolite's Fractional Synthesis Rate (FSR) using this compound

This table demonstrates how data from an isotopic tracing experiment could be used to calculate the FSR of a hypothetical metabolite derived from 4-piperidinecarboxamide. The enrichment values represent the ratio of the labeled compound to the total compound pool, measured by LC-MS.

| Parameter | Symbol | Value | Unit | Description |

| Precursor Enrichment (Tracer) | E_p | 0.05 | Ratio | Isotopic enrichment of this compound in plasma at steady state. |

| Product Enrichment | E_m | 0.02 | Ratio | Isotopic enrichment of the labeled metabolite measured after the study period. |

| Time | t | 2 | hours | Duration of the experimental infusion/incubation. |

| Calculated FSR | FSR | 0.20/h | per hour | The rate at which the metabolite pool is renewed (FSR = E_m / (E_p * t)). |

Research into Chemical Reaction Mechanisms

The substitution of hydrogen with deuterium is a powerful technique in physical organic chemistry for investigating the step-by-step sequence of events in a chemical reaction, known as the reaction mechanism.

The nine deuterium atoms on the piperidine ring of this compound act as stable, heavy labels. When the molecule is subjected to a chemical transformation, the location of these deuterium atoms in the final product(s) provides a roadmap of the reaction pathway.

For instance, in reactions involving the opening or rearrangement of the piperidine ring, determining which carbon atoms in the product retain their deuterium atoms allows chemists to deduce which chemical bonds were broken and which were formed. This empirical data is crucial for validating or refuting proposed theoretical mechanisms. Deuterium labeling studies have been successfully used to elucidate complex reaction cascades, such as those involving the reduction of pyridine (B92270) derivatives to form substituted piperidines. acs.orgresearchgate.net

A cornerstone of mechanistic chemistry is the Kinetic Isotope Effect (KIE), which is the change in the rate of a reaction when an atom in a reactant is replaced with one of its isotopes. wikipedia.org The C-D bond is stronger and vibrates at a lower frequency than a C-H bond, meaning it requires more energy to break. libretexts.orgprinceton.edu Consequently, reactions where a C-H bond is broken in the slowest, rate-determining step (RDS) will proceed significantly slower when that hydrogen is replaced with deuterium. libretexts.org

By comparing the reaction rate constant for 4-piperidinecarboxamide (kH) with that of this compound (kD), researchers can calculate the KIE (kH/kD).

A primary KIE significantly greater than 1 (typically 2-7 for deuterium) indicates that a C-H bond on the piperidine ring is cleaved during the RDS. libretexts.org

A secondary KIE (values typically between 0.7 and 1.5) occurs when the labeled position is not directly involved in bond breaking but is near the reacting center. wikipedia.orglibretexts.org This provides information about changes in hybridization at that carbon atom in the transition state.

Kinetic studies on the oxidation of piperidine derivatives, for example, can utilize this principle to determine the exact mechanism of the oxidation. researchgate.net

Table 2: Hypothetical Kinetic Isotope Effect (KIE) for the Oxidation of 4-Piperidinecarboxamide

This table illustrates how experimentally determined rate constants for the non-deuterated and deuterated compounds are used to calculate the KIE, providing insight into the reaction's rate-determining step.

| Compound | Rate Constant (k) | Unit | KIE (kH/kD) | Interpretation |

| 4-Piperidinecarboxamide | 3.6 x 10⁻⁴ | L mol⁻¹ s⁻¹ | \multirow{2}{}{6.0 } | \multirow{2}{}{A large primary KIE suggests the cleavage of a C-H bond on the piperidine ring is the rate-determining step of the oxidation reaction.} |

| This compound | 0.6 x 10⁻⁴ | L mol⁻¹ s⁻¹ |

Many biologically active molecules containing a piperidine ring derive their function from a specific three-dimensional arrangement of atoms (stereochemistry). Understanding and controlling the stereochemical outcome of reactions used to synthesize these molecules is a major goal of synthetic chemistry. acs.org

KIE studies using this compound can provide deep insights into the geometry of a reaction's transition state. Since the transition state structure dictates the stereochemistry of the product, understanding its nature is key. For example, if a reaction can produce two different stereoisomers, a significant KIE might be associated with the formation of one but not the other. This would imply that C-H bond cleavage is involved in the pathway leading to the first isomer, providing chemists with valuable information to selectively favor its formation. Such chemo-enzymatic methods have been developed for creating stereo-defined piperidines from related precursor molecules. acs.org

Development of Novel Analytical Research Methodologies

The unique properties of this compound make it a valuable component in the development of advanced analytical techniques, particularly in quantitative analysis.

In modern analytical chemistry, especially in fields like pharmaceutical analysis and metabolomics, Liquid Chromatography-Mass Spectrometry (LC-MS) is a primary technique for quantifying substances. The accuracy of LC-MS quantification relies heavily on the use of internal standards.

This compound is an ideal stable isotope-labeled internal standard (SIL-IS) for the quantification of 4-piperidinecarboxamide. nih.gov It possesses nearly identical chemical and physical properties (e.g., solubility, polarity, and ionization efficiency) to its non-deuterated analog. This means it behaves almost identically during sample extraction, chromatography, and ionization in the mass spectrometer.

However, due to its nine deuterium atoms, it has a higher molecular weight. The mass spectrometer can easily distinguish between the analyte (4-piperidinecarboxamide) and the internal standard (this compound) based on their different mass-to-charge ratios (m/z). By adding a known amount of the d9-standard to every sample, any sample-to-sample variation or loss during preparation is corrected for, leading to highly accurate and precise quantification of the target analyte.

Table 3: Mass Spectrometric Properties for Analyte and Internal Standard

This table shows the distinct mass-to-charge ratios for the protonated molecular ions ([M+H]⁺) of 4-piperidinecarboxamide and its d9-labeled internal standard, which allows them to be differentiated and quantified by a mass spectrometer.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M+H]⁺ m/z | Role in Analysis |

| 4-Piperidinecarboxamide | C₆H₁₂N₂O | 128.17 | 129.1 | Analyte (Target Compound) |

| This compound | C₆H₃D₉N₂O | 137.23 | 138.2 | Internal Standard |

Contributions to Metabolomics and Flux Analysis Research

As of the latest available research, specific studies detailing the direct application of this compound in metabolomics and metabolic flux analysis are not prominently documented in publicly accessible scientific literature. Stable isotope-labeled compounds, such as those incorporating deuterium, are fundamental tools in these fields; however, the research community has not yet published specific applications for this particular deuterated compound in these contexts. medchemexpress.com

Metabolomics aims to comprehensively identify and quantify the complete set of small-molecule metabolites within a biological system. Metabolic flux analysis, a related discipline, seeks to determine the rates of metabolic reactions within a biological network. In both areas, isotopically labeled compounds serve as tracers to elucidate metabolic pathways, quantify the flow of molecules through these pathways, and understand the metabolic fate of specific compounds.

The utility of a deuterated compound like this compound in metabolomics and flux analysis would be predicated on the metabolic relevance of its non-deuterated counterpart, 4-Piperidinecarboxamide. nih.gov If 4-Piperidinecarboxamide were a known metabolite or a molecule of interest in a specific biological process, its deuterated analog could be used as an internal standard for accurate quantification or as a tracer to follow its metabolic conversion.

In a typical metabolic flux analysis experiment, a biological system is supplied with a substrate that is enriched with a stable isotope, such as ¹³C or ¹⁵N. nih.govnih.gov As the labeled substrate is metabolized, the isotope is incorporated into downstream metabolites. By measuring the isotopic enrichment in various metabolites using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the active metabolic pathways and calculate the rates of the reactions.

While the piperidine structural motif is present in numerous natural alkaloids and pharmaceuticals, and 4-Piperidinecarboxamide itself is used as a chemical building block in the synthesis of various compounds, its role as a central metabolite in core metabolic pathways has not been established. sigmaaldrich.comhmdb.ca Consequently, the impetus for its use as a tracer in broad metabolic flux analysis studies may be limited compared to more central metabolites like glucose or glutamine.

Should future research identify a significant biological role for 4-Piperidinecarboxamide, the application of this compound in metabolomics and flux analysis would likely follow. For now, its primary application remains as a labeled internal standard for analytical chemistry purposes.

Theoretical and Computational Studies Involving Deuterated Piperidine Carboxamides

Quantum Chemical Calculations for Prediction of Isotopic Effects

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable for predicting and understanding the consequences of isotopic substitution. These methods provide insights into how deuteration alters the electronic and vibrational properties of a molecule, which in turn governs its reactivity and physical characteristics.

One of the most significant isotopic effects is the Kinetic Isotope Effect (KIE), which is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.orglibretexts.org The KIE is primarily due to the difference in zero-point vibrational energy (ZPVE) between a C-H and a C-D bond. The C-D bond has a lower ZPVE, requiring more energy to reach the transition state of a reaction involving its cleavage, thus slowing the reaction rate. libretexts.org Quantum chemical calculations can model the potential energy surface of a reaction, allowing for the calculation of ZPVE for both the deuterated and non-deuterated reactants and transition states. From these energies, the KIE can be predicted with considerable accuracy. nih.gov For instance, path integral calculations have been successfully used to compute the H/D KIE for enzyme-catalyzed reactions, yielding results in close agreement with experimental values. nih.gov

Below is a representative table illustrating how DFT calculations can predict the change in vibrational frequencies and the resulting primary KIE for C-H/C-D bond cleavage, based on typical values found in the literature for organic molecules.

| Parameter | C-H Bond | C-D Bond | Predicted KIE (kH/kD) |

| Typical Stretching Frequency (cm⁻¹) | ~3000 | ~2200 | N/A |

| Zero-Point Energy (kcal/mol) | ~4.3 | ~3.1 | N/A |

| Calculated Rate Constant at 298 K | kH | kD | ~6-8 |

| This interactive table contains representative data derived from theoretical principles of KIE calculations and is for illustrative purposes. |

Computational Modeling of Reaction Mechanisms Involving Deuterated Species

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions, particularly those involving the formation of deuterated compounds. DFT calculations are frequently employed to map out the reaction coordinates, identify transition states, and calculate activation energies for proposed mechanistic pathways. nih.gov

For instance, the synthesis of a deuterated amide can be modeled to understand the intricacies of the deuteration process. A study on the α-deuteration of amides utilized DFT analysis to investigate a retro-ene-type reaction mechanism. nih.gov The calculations provided a detailed energy profile, showing the relative free energies of intermediates and transition states. This computational insight confirmed that the deuterium (B1214612) transfer was a concerted step and helped rationalize the observed chemoselectivity and high levels of deuterium incorporation. nih.gov

Deuterium labeling experiments, where deuterium is strategically placed in a molecule, are often used to probe reaction mechanisms. acs.org Computational modeling complements these experiments perfectly. If a proposed mechanism involves a specific proton or hydride transfer, modeling the reaction with and without deuterium at that position can predict the KIE. If the predicted KIE matches the experimental observation, it provides strong support for the proposed mechanism. rutgers.edu Such studies have been used to distinguish between different possible pathways in complex reactions, such as those involving sigmatropic rearrangements or sequential addition steps. acs.org

The table below shows a hypothetical reaction profile for a deuteration reaction, illustrating the kind of data generated from computational modeling.

| Reaction Step | Species | Calculated Relative Free Energy (kcal/mol) |

| 1 | Reactants + Reagents | 0.0 |

| 2 | Intermediate A | -1.4 |

| 3 | Transition State (TS1) | +8.4 |

| 4 | Products | -15.2 |

| This interactive table is based on data from a computed reaction profile for an amide deuteration process and serves as an example. nih.gov |

Prediction of Spectroscopic Signatures for Deuterated Molecular Structures

Computational chemistry provides robust methods for predicting the spectroscopic properties of molecules, which is crucial for the characterization of novel compounds like 4-Piperidine-d9-carboxamide. The substitution of hydrogen with deuterium leads to predictable changes in nuclear magnetic resonance (NMR) and vibrational (infrared and Raman) spectra.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be accurately predicted using DFT calculations, typically employing the Gauge-Independent Atomic Orbital (GIAO) method. nih.govnyu.edunih.gov While deuterium itself is not observed in ¹H NMR, its presence has secondary effects on the chemical shifts of nearby protons and carbons. More significantly, computational methods can predict the ¹³C NMR spectrum, where the signals for deuterated carbons will be absent or show characteristic triplet patterns in coupled spectra due to C-D coupling. Predicting these spectra can aid in confirming the exact location and extent of deuteration. nyu.edumdpi.com

Vibrational Spectroscopy: Isotopic substitution has a pronounced effect on vibrational frequencies. The frequency of a bond vibration is dependent on the masses of the connected atoms. Because deuterium is twice as heavy as protium, C-D, N-D, and O-D stretching and bending vibrations appear at significantly lower frequencies (wavenumbers) in IR and Raman spectra compared to their C-H, N-H, and O-H counterparts. mdpi.com DFT calculations can compute the vibrational frequencies and intensities for both the deuterated and non-deuterated molecule. researchgate.net Comparing the predicted spectra with experimental data provides definitive evidence of successful deuteration and can confirm the structural integrity of the molecule. nih.govnih.gov

The following table demonstrates the typical calculated shifts in vibrational frequencies upon deuteration for different types of bonds.

| Vibrational Mode | Typical H-Isotopologue Frequency (cm⁻¹) | Predicted D-Isotopologue Frequency (cm⁻¹) | Frequency Ratio (νH/νD) |

| C-H/D Stretch | 2900-3100 | 2100-2300 | ~1.35 |

| N-H/D Stretch | 3300-3500 | 2400-2600 | ~1.37 |

| C-H/D Bend | 1350-1480 | 950-1100 | ~1.3 |

| This interactive table presents typical frequency ranges and ratios based on established spectroscopic principles. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static properties and single-molecule reactions, Molecular Dynamics (MD) simulations are essential for exploring the dynamic behavior of molecules over time. nih.govdovepress.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior in a simulated environment, such as in a solvent or interacting with a biological target. researchgate.net

For a flexible molecule like this compound, which contains a six-membered piperidine (B6355638) ring, conformational analysis is critical. The piperidine ring can adopt various conformations, such as chair, boat, and twist-boat forms. rsc.org MD simulations can explore the conformational landscape, determine the relative populations of different conformers, and calculate the energy barriers for interconversion between them. researchgate.netnih.gov While the substitution of hydrogen with deuterium does not significantly alter the electronic potential energy surface, the increased mass can subtly affect the dynamics of conformational transitions. MD simulations can capture these subtle dynamic isotope effects.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. dovepress.com A simulation can place this compound in a box of water molecules to study its solvation and hydrogen bonding patterns. acs.org More complex simulations can model the interaction of the deuterated compound with a target protein. mdpi.com These simulations can identify key binding interactions, such as hydrogen bonds and hydrophobic contacts, and calculate the free energy of binding. mdpi.com By comparing MD simulations of a deuterated ligand with its non-deuterated counterpart, researchers can gain insights into how isotopic substitution might affect binding kinetics and residence time at the target site. nih.gov

Future Perspectives and Emerging Research Avenues for Deuterated Piperidine Carboxamides

Advancements in Deuterium (B1214612) Labeling Technologies and Accessibility

The journey of a deuterated compound from a conceptual design to a readily available research tool is paved by the sophistication of deuterium labeling technologies. Historically, the synthesis of deuterated molecules was often a complex and costly endeavor. clearsynth.com However, recent years have witnessed a paradigm shift, with the development of more efficient, selective, and accessible labeling methods.

Traditional approaches to deuteration have included chemical synthesis, where deuterium atoms are introduced through reactions like hydrogenation or dehalogenation, and biosynthesis, which involves feeding deuterated precursors to living organisms. clearsynth.com While effective, these methods can be resource-intensive. The evolution of synthetic organic chemistry has ushered in an era of more refined techniques. Metal-catalyzed C-H activation, for instance, allows for the direct and site-selective replacement of hydrogen with deuterium, often in a single step without the need for extensive pre-functionalization of the molecule. rsc.org This has been a significant leap forward in creating precisely labeled compounds.

Furthermore, photochemical methods are gaining traction as a mild and sustainable approach for deuterium incorporation. rsc.orgrsc.org These light-induced reactions can often be performed under ambient conditions, expanding the scope of compatible molecules and functional groups. The use of readily available and economical deuterium sources, such as heavy water (D₂O), in some of these newer methods also contributes to making deuterated compounds more accessible. rsc.org

These technological strides are democratizing the use of deuterated compounds. As the synthesis of molecules like 4-Piperidine-d9-carboxamide becomes more streamlined and cost-effective, their availability to a broader range of researchers increases, fostering innovation and new discoveries. researchgate.net

Table 1: Comparison of Deuterium Labeling Technologies

| Technology | Description | Advantages | Challenges |

| Chemical Synthesis | Introduction of deuterium via conventional chemical reactions (e.g., hydrogenation, dehalogenation). clearsynth.com | Well-established for a variety of molecules. | Can be multi-step, costly, and may require harsh conditions. clearsynth.com |

| Biosynthesis | Incorporation of deuterium by feeding deuterated precursors to living cells or organisms. clearsynth.com | Can produce complex, biologically relevant molecules. | Can be time-consuming and difficult to control labeling patterns. clearsynth.com |

| Metal-Catalyzed C-H Activation | Direct replacement of C-H bonds with C-D bonds using a metal catalyst. rsc.org | High site-selectivity, fewer synthetic steps. rsc.org | Catalyst cost and removal can be a concern. |

| Photochemical Deuteration | Use of light to promote the incorporation of deuterium. rsc.org | Mild reaction conditions, sustainable. rsc.org | Field is still developing, with a limited number of established protocols. rsc.org |

Potential for Novel Research Applications in Chemical Biology and Material Science

The unique properties of deuterated piperidine (B6355638) carboxamides are poised to unlock novel applications in the diverse fields of chemical biology and material science.

In chemical biology , the "deuterium switch" is a powerful strategy in drug discovery and development. nih.gov By selectively replacing hydrogen atoms with deuterium at metabolically vulnerable sites within a drug candidate, researchers can slow down its breakdown by metabolic enzymes. nih.gov This can lead to an improved pharmacokinetic profile, potentially allowing for lower or less frequent dosing. nih.govprinceton.edu Deuterated piperidine carboxamides can serve as crucial building blocks or final compounds in the exploration of this "kinetic isotope effect" to design safer and more effective therapeutics. researchgate.netresearchgate.net Beyond pharmacokinetics, these compounds are invaluable as tracers in metabolic studies, allowing for a clearer understanding of how molecules are absorbed, distributed, metabolized, and excreted. clearsynth.comacs.org The use of deuterium labeling in conjunction with techniques like nuclear magnetic resonance (NMR) spectroscopy can also provide high-resolution insights into protein structure and protein-ligand interactions. clearsynth.com

In the realm of material science , the incorporation of deuterium can significantly alter the physical properties of materials. rsc.org For instance, deuteration can enhance the thermal stability and reduce the flammability of polymers. dataintelo.com Deuterated piperidine carboxamides could be integrated into novel polymers and other advanced materials to fine-tune their properties for specific applications. Research has shown that deuteration can influence the structure and vibrational modes of hydrogen bonds, which can in turn modulate the electrical, magnetic, and optical properties of materials. rsc.org This opens up possibilities for designing materials with enhanced performance characteristics, such as in organic light-emitting diodes (OLEDs), where deuteration can reduce high-frequency molecular vibrations and improve device longevity. researchgate.net

Integration of Deuterated Piperidine Carboxamides in Advanced Analytical Platforms

The distinct mass of deuterium makes it an ideal label for use in advanced analytical platforms, providing unparalleled precision and clarity in molecular analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the three-dimensional structure of molecules. dataintelo.com Deuterated solvents are routinely used in NMR to avoid interference from proton signals. acs.org Furthermore, site-specific deuteration within a molecule of interest, such as a piperidine carboxamide, can simplify complex NMR spectra and help to pinpoint specific atoms and their environments. clearsynth.com Deuterium can also be used as a contrast agent in certain NMR experiments, enhancing the visualization of molecular structures. clearsynth.com

Mass spectrometry (MS) is another powerful analytical technique that benefits greatly from deuterium labeling. nih.gov In quantitative mass spectrometry, deuterated compounds like this compound serve as ideal internal standards. acs.org Because they are chemically identical to their non-deuterated counterparts but have a different mass, they can be added to a sample in a known amount to accurately quantify the concentration of the target analyte. acs.orgnih.gov Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a specific application where the exchange of backbone amide protons with deuterium in D₂O is monitored to study protein conformation, dynamics, and interactions. acs.org

The integration of deuterated piperidine carboxamides into these analytical workflows enables more precise, reliable, and detailed investigations into complex biological and chemical systems.

Interdisciplinary Research Collaborations Utilizing Deuterium Isotopologues

The multifaceted nature of deuterated compounds necessitates and fosters interdisciplinary research collaborations. The development and application of deuterium isotopologues like this compound often require a convergence of expertise from various scientific fields.

For example, the synthesis of a novel deuterated compound is typically the domain of synthetic organic chemists . clearsynth.com The subsequent investigation of its biological effects would then involve pharmacologists, biochemists, and toxicologists to study its metabolism, efficacy, and safety. nih.gov The analysis of these biological processes would rely on analytical chemists skilled in techniques like NMR and mass spectrometry. dataintelo.comnih.gov

Furthermore, the exploration of deuterated materials brings together material scientists, physicists, and engineers to design, characterize, and apply these novel materials. rsc.orgresearchgate.net Academic-industrial collaborations are also becoming increasingly common, with pharmaceutical companies partnering with academic labs to access cutting-edge labeling technologies and explore new therapeutic applications for deuterated compounds. acs.org These partnerships accelerate the translation of basic research into tangible innovations.

The study of deuterium fractionation also extends to fields like astrochemistry , where the relative abundance of deuterated molecules provides insights into the chemical processes occurring in interstellar space. ajchem-a.comajchem-a.com This highlights the broad and unifying role of deuterium isotopologues in scientific inquiry, driving collaboration and expanding our understanding across diverse disciplines.

Q & A

Q. What are the key considerations for ensuring isotopic integrity in experiments involving 4-Piperidine-d9-carboxamide?

Methodological Answer: Researchers must prioritize deuterium retention during synthesis and storage. Techniques like deuterium NMR or mass spectrometry (LC-MS) should validate isotopic purity at each step. Storage under inert atmospheres (e.g., argon) and low temperatures (-20°C) minimizes hydrogen-deuterium exchange . Experimental protocols should include controls to monitor unintended isotopic dilution, such as spiking with non-deuterated analogs for comparative analysis .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

Methodological Answer: A combination of chromatographic (HPLC, GC) and spectroscopic (¹H/²H NMR, IR) methods is essential. For example, ¹H NMR can confirm the absence of non-deuterated protons in the piperidine ring, while elemental analysis ensures stoichiometric deuterium incorporation. Cross-referencing with databases like PubChem or IUPAC guidelines ensures alignment with established spectral data .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Adhere to GHS guidelines (e.g., H313, H333) for skin and inhalation protection. Use fume hoods , nitrile gloves, and sealed containment systems during synthesis. Stability tests under varying pH and temperature conditions (e.g., 25–60°C) are recommended to assess decomposition risks. Emergency protocols should include immediate decontamination with water and medical consultation for exposure .

Advanced Research Questions

Q. How should researchers design studies to investigate the pharmacokinetic behavior of this compound in biological systems?

Methodological Answer: Apply the PICO framework (Population: target tissue; Intervention: deuterated compound; Comparison: non-deuterated analog; Outcome: metabolic half-life) to structure hypotheses. Use isotope tracing (e.g., LC-MS/MS) to quantify deuterium retention in plasma or tissue samples. Longitudinal studies with staggered dosing intervals can model clearance rates, while in vitro hepatocyte assays screen for enzymatic deuteration effects .

Q. What strategies resolve discrepancies in deuterium incorporation efficiency across synthesis batches?

Methodological Answer: Systematic batch-to-batch analysis using QC/QA metrics (e.g., reaction time, catalyst purity) identifies variability sources. For example, optimizing deuterium gas pressure during catalytic deuteration or switching solvents (e.g., deuterated DMF vs. THF) may improve consistency. Statistical tools like multivariate regression correlate process parameters with isotopic purity outcomes .

Q. How can computational models predict the metabolic pathways of this compound?

Methodological Answer: Combine density functional theory (DFT) with molecular dynamics simulations to map deuteration effects on metabolic stability. Validate predictions using in vitro cytochrome P450 assays and stable isotope-resolved metabolomics (SIRM). For instance, modeling the compound’s interaction with CYP3A4 can highlight deuteration-sensitive binding sites .

Q. What experimental designs minimize confounding variables in deuterium isotope effect (DIE) studies?

Methodological Answer: Use paired isotopologs (deuterated vs. non-deuterated) in parallel assays to isolate DIE. Control for solvent isotope effects by using deuterated buffers in both groups. Blinded sample randomization and replicate measurements (n ≥ 3) reduce bias. Data analysis should employ ANOVA to distinguish deuteration-specific effects from noise .

Data Analysis and Reproducibility

Q. How should researchers address conflicting data on the stability of this compound in aqueous solutions?

Methodological Answer: Conduct accelerated stability studies under stressed conditions (e.g., 40°C/75% RH) with kinetic modeling (Arrhenius equation) to extrapolate shelf life. Compare results across independent labs using standardized protocols (e.g., ICH Q1A guidelines). Discrepancies may arise from pH variations or trace metal contaminants, necessitating chelation agents (e.g., EDTA) in buffers .

Q. What methodologies ensure reproducibility in synthesizing this compound across laboratories?

Methodological Answer: Publish detailed synthetic protocols with step-by-step parameters (e.g., reaction stoichiometry, purification gradients). Use reference standards (e.g., NIST-traceable deuterated compounds) for calibration. Collaborative inter-laboratory studies with open-data repositories (e.g., Zenodo) enhance transparency. Peer review of methods should follow FINER criteria (Feasible, Novel, Ethical, Relevant) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.